molecular formula C12H9N3O4 B142852 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile CAS No. 214476-08-1

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

Cat. No. B142852
M. Wt: 259.22 g/mol
InChI Key: YWXULSPHZDNVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives is a topic of interest due to their potential applications in medicinal chemistry. In the first paper, the authors describe the synthesis of 7-acetyl-2,3,5,6,7,8-hexahydro-6-hydroxy-1,6-dimethyl-3-thioxo-8-phenyl(heteryl)isoquinoline-4-carbonitriles. This process involves the reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-phenyl(heteryl)cyclohexanones with cyanothioacetamide. The structure of one of the synthesized compounds was confirmed using X-ray diffraction methods . In the second paper, a variety of synthetic routes were employed to create new 6-methoxyquinoline-3-carbonitrile derivatives. These compounds were characterized by IR, 1H NMR, and mass spectral data, followed by elemental analysis . The third paper discusses the multicomponent synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, which was characterized by similar methods and had its crystal structure determined by single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and activities. In the first study, the structure of the synthesized isoquinoline derivative was elucidated using X-ray diffraction, which confirmed the presence of a thioxo group and a hexahydroisoquinoline skeleton . The third paper provides detailed crystallographic data for the synthesized hexahydroquinoline derivative, including unit cell parameters and the conformation of the dihydropyridine and cyclohexene rings. The dihydropyridine ring was found to form a dihedral angle with the benzene ring, which could influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile. However, the synthesis methods and structural analyses of similar quinoline derivatives suggest that these compounds could undergo various chemical transformations, potentially leading to the formation of new pharmacologically active molecules. The presence of functional groups such as nitro, ethoxy, and carbonitrile in the quinoline core can be sites for further chemical modifications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized quinoline derivatives are inferred from their structural characteristics and the methods used for their characterization. The compounds' solubility, stability, and reactivity are likely influenced by the presence of substituents on the quinoline core. For instance, the hydroxy and methoxy groups could affect the compounds' polarity and hydrogen bonding capacity, while the nitro group could contribute to their electron-withdrawing properties. The antimicrobial evaluation of the 6-methoxyquinoline-3-carbonitrile derivatives indicates that these compounds possess moderate activity against a range of bacteria and fungi, with certain derivatives showing higher activity against specific strains .

Scientific Research Applications

Chemical Transformations and Synthesis

  • 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile is involved in various chemical reactions, including nucleophilic substitutions and cycloadditions. For instance, Okamoto et al. (1969) and (1971) detailed the reactions of similar nitroquinoline compounds with potassium cyanide, leading to different quinoline derivatives with modified functional groups (Okamoto, Takahashi, Takayama, Kitagawa, & Ikeda, 1969) (Okamoto & Takahashi, 1971).

Corrosion Inhibition

  • Quinoline derivatives, closely related to 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile, demonstrate notable applications in corrosion inhibition. Erdoğan et al. (2017) and Singh, Srivastava, & Quraishi (2016) conducted studies on novel quinoline derivatives, revealing their efficacy in preventing corrosion of metals (Erdoğan, Safi, Kaya, Işın, Guo, & Kaya, 2017) (Singh, Srivastava, & Quraishi, 2016).

Potential in Material Science

  • The cycloaddition reactions of quinoline compounds, like the one studied by Onnagawa et al. (2016), indicate their potential utility in material science, particularly in the synthesis of complex organic compounds (Onnagawa, Shima, Yoshimura, & Matsuo, 2016).

Antimicrobial and Anticancer Properties

  • The antimicrobial and anticancer properties of quinoline derivatives have been explored in various studies. For example, Wang et al. (2022) investigated the photochemistry of 8-hydroxy-5-nitroquinoline, highlighting its potential in medical applications due to its antimicrobial and anti-inflammatory properties (Wang, Zhang, Pan, Zheng, Xue, Du, & Xie, 2022).

Synthetic Pathways

  • Research by Gomaa (2003), Ibrahim & El-Gohary (2016), and others illustrate the diverse synthetic pathways that can be utilized to create various quinoline derivatives, demonstrating the versatility of these compounds in chemical synthesis (Gomaa, 2003) (Ibrahim & El-Gohary, 2016).

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . The precautionary statement is P261 . The compound has a GHS07 pictogram and the signal word is "Warning" .

properties

IUPAC Name

7-ethoxy-6-nitro-4-oxo-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O4/c1-2-19-11-4-9-8(3-10(11)15(17)18)12(16)7(5-13)6-14-9/h3-4,6H,2H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXULSPHZDNVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C2C(=C1)NC=C(C2=O)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60432303
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

CAS RN

214476-08-1
Record name 7-Ethoxy-4-hydroxy-6-nitro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214476-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Ethoxy-6-nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60432303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Reactant of Route 3
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Reactant of Route 4
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Reactant of Route 5
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile
Reactant of Route 6
7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile

Citations

For This Compound
1
Citations
A Wissner, E Overbeek, MF Reich… - Journal of medicinal …, 2003 - ACS Publications
… 7-Ethoxy-4-hydroxy-6-nitroquinoline-3-carbonitrile (9c). A mixture of 58.9 g (0.324 mol) of 14 and 77.2 g (0.456 mol) of ethyl (ethoxymethylene)cyanoacetate in 210 mL of toluene was …
Number of citations: 347 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.